molecular formula C11H9N3 B12885907 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole CAS No. 3878-20-4

2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole

Cat. No.: B12885907
CAS No.: 3878-20-4
M. Wt: 183.21 g/mol
InChI Key: NJRDWEHPOGRYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-3-yl)-1H-benzo[d]imidazole ( 3878-20-4) is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core conjugated with a pyrrole ring, a structural motif known to confer a wide range of biological activities. Its primary research value lies in its potential as a multi-target therapeutic agent. Studies on closely related pyrrole-benzimidazole hybrids have demonstrated potent antioxidant activity by effectively inhibiting lipid peroxidation (LPO) and interacting with key enzymes like Human NAD(P)H-Quinone Oxidoreductase 1 (NQO1), which plays a central role in the cellular antioxidant defense system . Furthermore, this chemical architecture is a promising scaffold for developing novel antimicrobials . Analogous compounds exhibit strong activity against resistant pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some derivatives showing minimum inhibitory concentrations (MIC) of <1 µg/mL. These compounds also display promising antibiofilm activity , capable of both inhibiting biofilm formation and eradicating mature biofilms, which is crucial for addressing persistent infections . In the field of oncology, the pyrrole-benzimidazole structure serves as a critical pharmacophore for the development of epigenetic anticancer agents . Research has identified such derivatives as potent Bromodomain and Extra-Terminal (BET) inhibitors, which disrupt the function of proteins like BRD4 and lead to the downregulation of oncogenes such as c-Myc, inducing cell cycle arrest and apoptosis in cancer cell lines . The compound is supplied with guaranteed high purity for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

3878-20-4

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)-1H-benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H,(H,13,14)

InChI Key

NJRDWEHPOGRYSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CNC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Another approach involves the condensation of N-Boc-L-alanine with 3-(1,3-dioxolan-2-yl)propanamine, followed by deacetalization and bicyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adStaphylococcus aureus3.9 – 7.8
3gCandida albicans< 4

Antiproliferative Effects

The antiproliferative effects of this compound have also been studied, particularly in cancer research. Certain derivatives demonstrated significant inhibition of cancer cell proliferation, especially against the MDA-MB-231 breast cancer cell line. The most effective compounds exhibited IC50 values around 16.38 µM, showcasing their potential as anticancer agents .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
3gMDA-MB-231>100

Anti-inflammatory Properties

In addition to antimicrobial and antiproliferative activities, some studies have reported the anti-inflammatory effects of benzimidazole derivatives, including those related to 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole. These compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, certain derivatives demonstrated significant COX-2 inhibition with IC50 values ranging from 8 to 13.7 µM .

Table 3: COX Inhibition Activity

CompoundCOX EnzymeIC50 (µM)
152COX-28 – 13.7
147COX-1<0.5

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of these compounds to various biological targets. The studies indicate that the structural features of the pyrrole and benzimidazole moieties contribute significantly to their biological activities by enhancing binding interactions with target proteins involved in disease pathways .

Synthesis and Modifications

The synthesis of derivatives of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves a variety of chemical reactions such as alkylation and acylation, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties .

Table 4: Synthesis Methods for Derivatives

MethodDescription
AlkylationSequential treatment with sodium hydride and alkyl halides
AcylationReaction with acyl chlorides under controlled conditions

Mechanism of Action

The exact mechanism of action for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The pyrrole and benzimidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Benzo[d]imidazole Derivatives

Compound Substituent Yield (%) Melting Point (°C) Key Feature
2-(1H-Pyrrol-3-yl)-1H-BI* Pyrrol-3-yl Hypothetical π-π interactions
3av 1-Methyl-pyrrol-2-yl 69 231–232 Enhanced lipophilicity
3au Thiophen-2-yl 95 308–309 High thermal stability
L1 Dual pyrrol-2-yl Anti-SARS-CoV-2 potential

Aryl-Substituted Benzoimidazoles

Aryl groups introduce steric and electronic variations:

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) : Fluorine’s electronegativity enhances binding to hydrophobic pockets, as seen in GABA-A receptor affinity studies .
  • 2-(4-Nitrophenyl)-1H-benzo[d]imidazole (3e) : The nitro group’s electron-withdrawing effect may improve antimicrobial activity but reduce solubility .

Complex Hydrazone-Linked Derivatives

Derivatives with hydrazone spacers (e.g., compounds 5–9 in ) exhibit moderate yields (62–72%) and tailored interactions with enzymes like acetylcholinesterase, relevant for Alzheimer’s disease . However, their bulkier structures may limit bioavailability compared to simpler pyrrole-substituted analogs.

Biological Activity

2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole

The synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves the condensation of pyrrole derivatives with benzimidazole precursors. Various methodologies have been explored to optimize yield and purity, including metal-free oxidative coupling reactions and cycloaddition techniques. For example, one study reported a straightforward synthesis involving the reaction of 1-vinyl-1H-pyrrole with o-phenylenediamine to yield the desired benzimidazole derivative efficiently .

Antioxidant Activity

Research has demonstrated that compounds containing the benzimidazole and pyrrole moieties exhibit significant antioxidant activity. A study assessed several derivatives for their ability to inhibit lipid peroxidation (LPO) and evaluated their interaction with human NAD[P]H-quinone oxidoreductase 1 (NQO1). The most potent derivatives showed LPO inhibition values as low as 3.73 nmol/mg/min, indicating strong antioxidant potential .

CompoundLPO Inhibition Value (nmol/mg/min)
5j3.73
Other CompoundsModerate Activity

Antibacterial Activity

The antibacterial properties of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against MRSA strains, showcasing their potential as effective antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
3aoS. aureus< 1
3adE. coli3.9–7.8

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly in relation to hematologic malignancies. One notable study found that specific derivatives could induce apoptosis in cancer cells by downregulating c-Myc expression and other proteins involved in cell cycle regulation. In vivo studies using mouse xenograft models demonstrated favorable pharmacokinetic profiles and significant antitumor efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives with biological targets. These studies provide insights into the mechanisms by which these compounds exert their biological effects, particularly in relation to their interactions with enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole:

  • Antioxidant Study : A series of synthesized derivatives were tested for antioxidant activity using both LPO assays and EROD assays, revealing that certain compounds significantly reduced oxidative stress markers in cellular models.
  • Antibacterial Research : In a comparative study against standard antibiotics, specific derivatives demonstrated superior efficacy against resistant bacterial strains, suggesting a novel approach to tackling antibiotic resistance.
  • Cancer Treatment : In preclinical trials, compounds were shown to inhibit tumor growth in xenograft models while maintaining acceptable tolerability profiles, indicating their potential for further development as anticancer agents.

Q & A

Q. What are common synthetic routes for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation or rearrangement of quinoxalinones. For example:

  • Cyclocondensation: Reacting phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one under reflux conditions to yield 2-(pyrol-3-yl)benzimidazole derivatives .
  • Multi-component reactions: Utilizing aryl thiazole-triazole acetamide intermediates in solvent systems like DMF or THF, with catalysts such as CuI for click chemistry-based triazole formation .

Optimization Parameters:

ParameterExample ConditionsReference
SolventDMF, THF, or ethanol
CatalystCuI for triazole formation
TemperatureReflux (80–100°C)
CharacterizationNMR, IR, HRMS, elemental analysis

Q. How can researchers characterize the structure and purity of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., δ 11.78 ppm for NH protons in DMSO-d6) confirm tautomeric forms and substituent positions .
  • Elemental Analysis: Verify purity by comparing calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .
  • Mass Spectrometry: HRMS provides exact mass (e.g., [M+H]+^+ at m/z 538.59 for derivatives) .
  • Melting Point: High melting points (>300°C) indicate thermal stability .

Cross-Validation: Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-examination under varied conditions (e.g., solvent, temperature) .

Q. What theoretical frameworks guide the design of experiments for this compound?

Methodological Answer: Link synthesis and analysis to established chemical theories:

  • DFT Calculations: Use B3LYP/6-31G* to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps for photophysical studies) .
  • Docking Studies: Analyze binding modes with target proteins (e.g., α-glucosidase inhibitors) using software like AutoDock .
  • Conceptual Framework: Align with heterocyclic chemistry principles (e.g., aromatic stabilization, tautomerism) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or activity data?

Methodological Answer:

  • Case Example: If NMR signals conflict with expected tautomeric forms (e.g., 3a vs. 3a’ in ), perform DFT-based NMR chemical shift predictions to identify dominant tautomers .
  • Activity Discrepancies: Compare docking poses (e.g., 9c vs. 9m in ) to assess steric/electronic effects on bioactivity. Use MD simulations to validate stability .

Q. What strategies improve reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test Pd/C, CuI, or organocatalysts for key steps (e.g., triazole formation in ).
  • Solvent Optimization: Polar aprotic solvents (DMF) enhance intermediates’ solubility, while ethanol improves precipitation .
  • Workflow Design: Use one-pot strategies (e.g., ) to minimize purification losses.

Yield Comparison Table:

StepYield RangeKey FactorReference
Cyclocondensation83–85%Temperature control
Triazole click75–80%Catalyst loading (5 mol%)

Q. How can researchers design experiments to study structure-activity relationships (SAR)?

Methodological Answer:

  • Factorial Design: Vary substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl in ) and measure bioactivity (e.g., IC50_{50} values) .
  • Statistical Analysis: Use ANOVA to identify significant structural contributors (e.g., electron-withdrawing groups enhancing inhibition) .

Example SAR Table:

DerivativeSubstituent (R)IC50_{50} (µM)Reference
9b4-Fluorophenyl12.5
9e4-Methoxyphenyl28.7

Q. What are the challenges in ensuring compound stability during storage and handling?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of sulfinyl groups (e.g., in pantoprazole analogs) requires pH-controlled storage (pH 6–8) .
  • Analytical Monitoring: Use HPLC to detect degradation products (e.g., sulfone derivatives) over time .

Stability Protocol:

ConditionRecommendationReference
TemperatureStore at –20°C in amber vials
HumidityUse desiccants (silica gel)

Q. How can researchers validate the biological relevance of computational predictions?

Methodological Answer:

  • In Vitro Testing: Compare docking scores (e.g., binding energy ≤–8 kcal/mol) with enzyme inhibition assays .
  • False Positive Mitigation: Use orthogonal assays (e.g., SPR for binding kinetics) to confirm hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.